molecular formula C9H13Cl2N3S B1447650 [1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride CAS No. 1426290-99-4

[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride

Cat. No. B1447650
CAS RN: 1426290-99-4
M. Wt: 266.19 g/mol
InChI Key: GZTWVNXQMPIGJH-UHFFFAOYSA-N
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Description

“[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride”, also known as TIOA, is a synthetic compound. It’s a part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazoles, including TIOA, are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular formula of TIOA is C9H13Cl2N3S, and it has a molecular weight of 266.19 g/mol.


Physical And Chemical Properties Analysis

Imidazoles, including TIOA, are typically white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Catalysis and Material Synthesis

  • The imidazole derivatives are prominent in catalysis and material synthesis fields. Nickel complexes containing 2-(1H-benzo[d]imidazol-2-yl)-N-benzylidenequinolin-8-amines were synthesized, displaying varying catalytic activities and selectivities in ethylene oligomerization. These activities are attributed to the coordination patterns of nickel with the ligands, revealing the complex's potential in polymer synthesis and material science (Wang et al., 2009).

Molecular Docking and Enzyme Inhibition

  • Imidazole derivatives also show significant biomedical applications, especially in enzyme inhibition, crucial for drug development. Novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates were synthesized and displayed substantial inhibition towards α-glucosidase and β-glucosidase enzymes. Molecular docking studies provided insights into their bonding modes to the enzyme’s active sites, emphasizing the potential of these compounds in therapeutic applications (Babar et al., 2017).

Analytical Chemistry Applications

  • Furthermore, the compound's derivatives find applications in analytical chemistry. For instance, the derivatives of amines were analyzed using high-performance liquid chromatography with fluorescence detection. This technique allowed for the sensitive determination of amino compounds, showcasing the compound's role in enhancing analytical methodologies (You et al., 2006).

properties

IUPAC Name

1-(5-thiophen-2-yl-1H-imidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S.2ClH/c1-6(10)9-11-5-7(12-9)8-3-2-4-13-8;;/h2-6H,10H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTWVNXQMPIGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(N1)C2=CC=CS2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride
Reactant of Route 2
[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride
Reactant of Route 3
[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride
Reactant of Route 4
[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride
Reactant of Route 5
[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride
Reactant of Route 6
[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride

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